N-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Strategic procurement for kinase-focused libraries: N-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide uniquely combines a 4-nitrophenyl (HBA) and 4-fluorophenyl (C-F dipole) on the thiazole core. This non-symmetric electronic distribution (Σσₚ = +0.84) is absent in mono-substituted analogs, enabling precise hinge-region binding. With XLogP3 3.7 and Oprea lead-like compliance (MW 343.3 Da, HBD 1, HBA 6), it is pre-vetted for developability and ideal for probing nitro-mediated H-bond interactions in SAR campaigns.

Molecular Formula C16H10FN3O3S
Molecular Weight 343.33
CAS No. 400080-64-0
Cat. No. B2932799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide
CAS400080-64-0
Molecular FormulaC16H10FN3O3S
Molecular Weight343.33
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C16H10FN3O3S/c17-11-3-5-12(6-4-11)18-15(21)14-9-24-16(19-14)10-1-7-13(8-2-10)20(22)23/h1-9H,(H,18,21)
InChIKeySYWHQXQQUQGUIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide (CAS 400080-64-0): A Dual-Substituted Thiazole-4-Carboxamide for Focused Library Design and SAR Exploration


N-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide (CAS 400080-64-0) is a fully synthetic, dual-substituted thiazole-4-carboxamide derivative [1]. It features a central 1,3-thiazole ring simultaneously bearing a 4-nitrophenyl group at the 2-position and a 4-fluorophenyl carboxamide moiety at the 4-position [1]. The compound belongs to the broader class of 2-aryl-N-arylthiazole-4-carboxamides, a scaffold extensively explored in patent and medicinal chemistry literature for kinase inhibition and anticancer applications [2]. Its computed physicochemical profile (XLogP3 3.7, 1 H-bond donor, 6 H-bond acceptors) places it within drug-like chemical space, making it a candidate for probe development and focused library enumeration where simultaneous modulation of lipophilicity and electronic character is desired [1].

Why Generic Substitution of N-(4-Fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide Fails: Electronic and Steric Consequences of the Dual 4-Nitrophenyl/4-Fluorophenyl Pharmacophore


Generic interchange with simpler thiazole-4-carboxamide analogs (e.g., N-phenyl-2-phenylthiazole-4-carboxamide) is unsupported because the simultaneous presence of the strongly electron-withdrawing 4-nitrophenyl group at C2 and the moderately electron-withdrawing 4-fluorophenyl group on the exocyclic amide nitrogen creates a polarized, non-symmetric electron distribution across the thiazole core that cannot be achieved by either substituent alone [1]. Patent SAR data on the 2-substituted thiazole-4-carboxamide series demonstrate that modifications at both the C2 aryl and N-aryl positions independently and synergistically alter target binding, cellular potency, and metabolic stability [2]. Replacing the 4-nitrophenyl with phenyl removes a key H-bond acceptor and alters the redox potential; replacing the 4-fluorophenyl with phenyl eliminates the C–F dipole that influences amide conformation and target recognition [2]. These structural features are not cosmetic—they are pharmacophoric determinants that preclude one-to-one substitution [1][2].

N-(4-Fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide: Quantitative Differentiation Evidence for Procurement Decision-Making


Computed LogP Differentiation: Increased Lipophilicity Relative to the Des-nitro and Des-fluoro Analogs Confers Distinct Pharmacokinetic Predictions

The target compound exhibits a computed XLogP3 of 3.7, which is elevated relative to analogs lacking the 4-nitro or 4-fluoro substituents, directly impacting predicted membrane permeability and tissue distribution [1]. This value places the compound in an optimal range for CNS penetration (typically LogP 2–5), whereas the simpler analog 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide (CAS 400080-63-9) lacks the fluorine atom and has a predicted lower LogP (~3.2) [2]. The difference of approximately 0.5 log units corresponds to a ~3-fold difference in predicted octanol/water partition coefficient, which is meaningful for partitioning into lipid membranes and for off-target promiscuity risk assessment [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count: The 4-Nitrophenyl Group Provides Two Additional HBA Sites Not Found in Des-nitro Comparators, Enabling Distinct Target Interaction Patterns

The target compound possesses 6 hydrogen bond acceptor (HBA) sites, including the two oxygen atoms of the nitro group, compared to only 4 HBA sites in the des-nitro analog N-(4-fluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide [1]. This difference is structurally attributable to the 4-nitrophenyl substituent, which introduces a strong H-bond accepting nitro group capable of interacting with polar residues in target binding sites that are inaccessible to phenyl-substituted analogs [2]. Patent SAR data for 2-arylthiazole-4-carboxamides indicate that the presence of a para-electron-withdrawing group on the C2 aryl ring consistently enhances target binding affinity when the binding pocket contains complementary H-bond donor residues [2].

Hydrogen bonding Target engagement Molecular recognition

Electronic Withdrawing Synergy: Combined Hammett σ Contributions from 4-NO₂ and 4-F Substituents Yield a Unique Electron-Deficient Thiazole Core Relevant for Redox Stability and Reactivity-Based Probe Design

The simultaneous presence of the 4-nitrophenyl (Hammett σₚ = +0.78) and 4-fluorophenyl (σₚ = +0.06) substituents creates a cumulative electron-withdrawing effect that polarizes the thiazole core and the exocyclic amide bond [1]. This dual withdrawal lowers the electron density on the thiazole ring and increases the electrophilicity of the amide carbonyl, which is distinct from analogs carrying only one electron-withdrawing group [2]. SAR studies on related 2-aryl-N-arylthiazole-4-carboxamide series have shown that increasing the electron deficiency of the thiazole core correlates with enhanced inhibitory activity against kinases and with altered metabolic stability due to changes in cytochrome P450-mediated oxidation susceptibility [2].

Electronic effects Hammett analysis Reactivity-based probes

Rotatable Bond Count and Conformational Flexibility: Three Rotatable Bonds Confer a Balanced Rigidity-Flexibility Profile Suited for Induced-Fit Binding

The target compound has 3 rotatable bonds, a count that balances conformational preorganization with sufficient flexibility to adapt to protein binding pockets that undergo induced-fit rearrangements [1]. Analogs such as 2-(4-nitrophenyl)-N-phenyl-1,3-thiazole-4-carboxamide also have 3 rotatable bonds, but the target compound's additional fluorine atom introduces a C–F dipole that restricts the conformational ensemble of the 4-fluorophenyl amide group via stereoelectronic effects, a feature absent in the non-fluorinated analog [2]. This subtle stereoelectronic bias can translate into different binding kinetics (e.g., slower off-rates) when the fluorophenyl group engages in orthogonal multipolar interactions with protein residues [2].

Conformational analysis Ligand efficiency Induced-fit binding

Screening Library Provenance: Inclusion in the Oprea Drug-Like Chemical Space Collection Indicates Computational Pre-Selection for Lead-Like Properties

The compound is catalogued under the synonym 'Oprea1_270548', confirming its inclusion in the Oprea screening collection, a computationally curated set of compounds that satisfy lead-like and drug-like criteria [1]. This pre-selection means the compound has passed filters for molecular weight (MW 343.3 Da ≤ 460 Da), LogP (3.7 ≤ 5.6), and other drug-likeness parameters, unlike many vendor catalog compounds that lack such computational vetting [1]. In contrast, several structurally similar thiazole-4-carboxamides available from commercial sources exceed one or more of these filters (e.g., higher MW or LogP), making them less suitable as starting points for lead optimization [2].

Chemical library Drug-like space High-throughput screening

Recommended Procurement Application Scenarios for N-(4-Fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Design Requiring Dual Electron-Withdrawing Substitution on the Thiazole-4-Carboxamide Scaffold

This compound is suited for inclusion in focused kinase inhibitor libraries where the simultaneous presence of a 4-nitrophenyl and a 4-fluorophenyl group is required to achieve the electron-deficient thiazole core necessary for hinge-region binding. The cumulative Hammett σₚ of +0.84 differentiates it from mono-substituted analogs (Σσₚ = 0.06 to 0.78) [1]. Patent SAR evidence demonstrates that 2-aryl-N-arylthiazole-4-carboxamides with electron-withdrawing substituents at both positions exhibit enhanced potency against kinase targets compared to analogs bearing only one such substituent .

Cell-Based Phenotypic Screening Campaigns Requiring Compounds with Predicted Moderate-to-High Membrane Permeability

With a computed XLogP3 of 3.7, this compound resides in the optimal lipophilicity range (LogP 2–5) for passive membrane permeation, making it appropriate for cell-based phenotypic assays where intracellular target engagement is required [1]. The +0.5 log unit increase relative to the des-fluoro analog translates to approximately 3-fold higher predicted membrane partitioning, which can be decisive when screening against targets in organelles or when comparing activity across analogs with varying permeability [1].

Structure-Activity Relationship (SAR) Studies Investigating the Contribution of the Nitro Group to Binding Affinity and Selectivity

The presence of the 4-nitrophenyl group, which contributes 2 additional hydrogen bond acceptor sites compared to the des-nitro analog, makes this compound an essential probe for dissecting the role of nitro-mediated H-bond interactions in target binding [1]. By comparing this compound with its des-nitro counterpart (N-(4-fluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide), researchers can isolate the contribution of the nitro group's HBA capacity and electron-withdrawing effect to overall ligand potency and selectivity, a standard practice in medicinal chemistry SAR campaigns .

Computationally Pre-Validated Lead-Like Starting Point for Hit-to-Lead Optimization Programs

As a member of the Oprea drug-like chemical space collection (synonym Oprea1_270548), this compound has been computationally pre-filtered for lead-like properties (MW 343.3 Da, XLogP3 3.7, HBD 1, HBA 6, rotatable bonds 3), satisfying all five Oprea criteria [1]. This pre-vetting distinguishes it from many commercially available thiazole-4-carboxamide analogs that fail one or more drug-likeness thresholds, reducing the risk of late-stage developability attrition. Procurement for hit-to-lead campaigns targeting kinases or other ATP-binding proteins is supported by the compound's favorable computed ADME profile and its compliance with established lead-likeness guidelines [1].

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.